3-[(2-Ethylcyclohexyl)oxy]azetidine
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Overview
Description
3-[(2-Ethylcyclohexyl)oxy]azetidine: is a four-membered heterocycle with significant importance in organic synthesis and medicinal chemistry . Its reactivity is driven by ring strain, yet it remains more stable than related aziridines, allowing for both ease of handling and unique reactivity under appropriate conditions.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to 3-[(2-Ethylcyclohexyl)oxy]azetidine . One common approach involves cyclization of an appropriate precursor, such as an amine or amide, under specific conditions. For example, a ring-closing reaction between an amine and an epoxide can yield the desired azetidine ring.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods may vary, researchers have explored scalable routes to synthesize this compound. These methods aim for efficiency, cost-effectiveness, and high yields.
Chemical Reactions Analysis
Reactivity::
3-[(2-Ethylcyclohexyl)oxy]azetidine: participates in various reactions, including:
Ring-opening reactions: Cleavage of the azetidine ring to form open-chain compounds.
Functionalization reactions: Introduction of substituents (e.g., alkyl, aryl) at different positions on the ring.
Cycloadditions: Formation of larger rings by combining azetidine with other molecules.
Lewis acids: Facilitate ring closure.
Nucleophiles: Participate in ring-opening reactions.
Electrophiles: Enable functionalization.
Major Products:: The specific products depend on the reaction conditions and starting materials. Ring-opening reactions yield open-chain compounds, while functionalization reactions introduce diverse substituents.
Scientific Research Applications
Chemistry:: Researchers explore 3-[(2-Ethylcyclohexyl)oxy]azetidine as a building block for novel organic molecules, including polymers and spirocycles .
Biology and Medicine::Drug discovery: Scientists investigate its potential as a scaffold for designing bioactive compounds.
Chiral templates: The unique geometry of the azetidine ring makes it valuable for asymmetric synthesis.
Industry:: Applications span from fine chemicals to materials science, where the compound’s stability and reactivity play crucial roles.
Mechanism of Action
The exact mechanism by which 3-[(2-Ethylcyclohexyl)oxy]azetidine exerts its effects depends on its specific use. It may interact with molecular targets or modulate biological pathways, but detailed studies are ongoing.
Comparison with Similar Compounds
While 3-[(2-Ethylcyclohexyl)oxy]azetidine stands out due to its unique structure, it shares similarities with other azetidines and related heterocycles. Further research can reveal its distinct advantages.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(2-ethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h9-12H,2-8H2,1H3 |
InChI Key |
UFKGLCGNUKPJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1OC2CNC2 |
Origin of Product |
United States |
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